molecular formula C18H15Cl2N5O2 B1270018 1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea CAS No. 708221-39-0

1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea

Cat. No. B1270018
M. Wt: 404.2 g/mol
InChI Key: GMZODRIOZVBUFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea" involves multiple steps, including the reaction of amino-substituted thiazoles or triazoles with chloro or dichloro isocyanates. For instance, novel urea derivatives were synthesized by reacting amino-substituted thiazoles with dichloro isocyanates, showcasing the complexity and versatility of urea synthesis methodologies in producing compounds with potential antitumor activities (Ling et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of related compounds is typically performed using techniques like single crystal X-ray diffraction, NMR, and IR spectroscopy. These analyses confirm the structures of synthesized compounds and are crucial for understanding their chemical behavior. For example, compounds with a triazole ring have been structurally characterized, revealing insights into their molecular geometry and intermolecular interactions, which are essential for their potential biological activities (Şahin et al., 2014).

Chemical Reactions and Properties

Urea derivatives, including triazole-containing compounds, participate in various chemical reactions, demonstrating a range of chemical properties. These reactions often involve cyclization, addition, or substitution processes, leading to the formation of complex heterocyclic systems with potential biological activity. For instance, cyclization of nitroso ureas to form triazolones underlines the chemical versatility of urea compounds (Kamiya et al., 1990).

Scientific Research Applications

Urea Biosensors

The compound of interest, given its structural components, may have relevance in the field of biosensors, particularly urea biosensors. Urea biosensors are crucial in detecting and quantifying urea concentration due to its significance in various medical and environmental contexts. Excessive urea concentration in the human body can lead to serious health conditions like kidney failure and urinary tract obstructions. In the environmental and agricultural sectors, urea detection is vital in areas like fishery, dairy, and food preservation. Innovative materials such as nanoparticles and conducting polymers are used in urea biosensors to enhance enzyme immobilization and sensor performance (Botewad et al., 2021).

Triazole Derivatives in Biological Applications

1,2,4-Triazole derivatives, a core component of the compound , are known for their biological activity. These compounds have been studied for their potential in various biological applications, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility of chemical modeling of 1,2,4-triazoles allows for the creation of derivatives with significant biological activity, making it a promising direction for scientific research (Ohloblina, 2022).

Urease Inhibitors in Medical Applications

Urease, the enzyme that catalyzes the hydrolysis of urea, plays a role in infections caused by certain bacteria in the gastric and urinary tracts. Urease inhibitors, therefore, have potential therapeutic applications in treating these infections. Various groups of compounds, including urea derivatives, have been explored as urease inhibitors. This area of research is vital as it offers insights into developing new treatment methods for infections associated with urease activity (Kosikowska & Berlicki, 2011).

Triazole Derivatives in Drug Design

The triazole component of the compound has been noted for its relevance in drug design due to its diverse biological activities. Triazole derivatives have been actively researched for their potential in treating various conditions and diseases, addressing the need for more effective and sustainable drug design methods. This research area remains crucial as new health challenges arise, requiring novel therapeutic agents (Ferreira et al., 2013).

properties

IUPAC Name

1-(3-acetylphenyl)-3-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O2/c1-11(26)13-3-2-4-14(8-13)22-18(27)23-17-21-10-25(24-17)9-12-5-6-15(19)16(20)7-12/h2-8,10H,9H2,1H3,(H2,22,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZODRIOZVBUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361673
Record name 1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea

CAS RN

708221-39-0
Record name 1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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